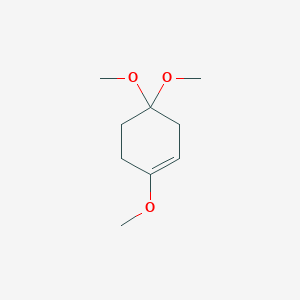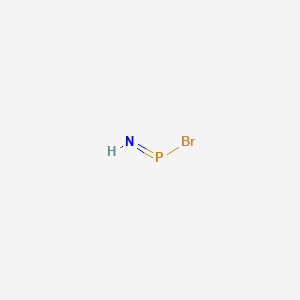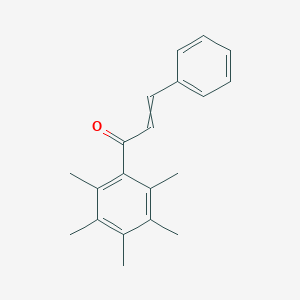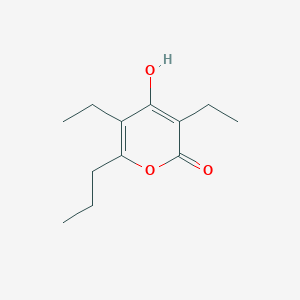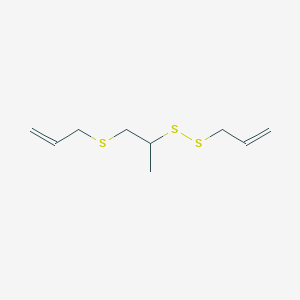
6-Methyl-4,5,8-trithia-1,10-undecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Methyl-4,5,8-trithia-1,10-undecadiene typically involves the reaction of allyl compounds with sulfur-containing reagents. One common method includes the use of allyl bromide and sodium sulfide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
6-Methyl-4,5,8-trithia-1,10-undecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the disulfide bonds into thiols using reducing agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols .
Aplicaciones Científicas De Investigación
6-Methyl-4,5,8-trithia-1,10-undecadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4,5,8-trithia-1,10-undecadiene involves its interaction with molecular targets such as enzymes and proteins . The sulfur atoms in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparación Con Compuestos Similares
6-Methyl-4,5,8-trithia-1,10-undecadiene can be compared with other sulfur-containing compounds such as:
- 1-Allyl-2-(1-(allylthio)propan-2-yl)disulfane
- Disulfide, 1-methyl-2-(2-propen-1-ylthio)ethyl 2-propen-1-yl
- Disulfide, 1-methyl-2-(2-propenylthio)ethyl 2-propenyl
These compounds share similar structural features but differ in the arrangement of sulfur atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the presence of a methyl group, which can influence its reactivity and applications .
Propiedades
Número CAS |
116664-22-3 |
|---|---|
Fórmula molecular |
C9H16S3 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
2-(prop-2-enyldisulfanyl)-1-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C9H16S3/c1-4-6-10-8-9(3)12-11-7-5-2/h4-5,9H,1-2,6-8H2,3H3 |
Clave InChI |
NZIHHTYFEJSFCC-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCC=C)SSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
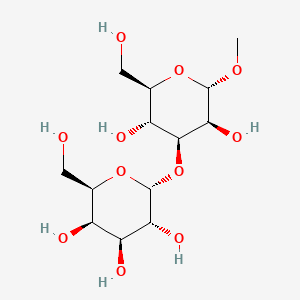
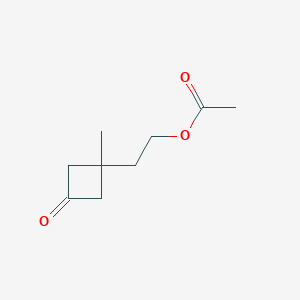


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
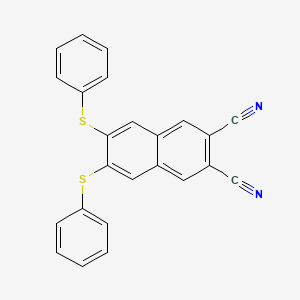

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
